molecular formula C8H6N2O3S B13816211 4-Methoxy-5-nitro-1,3-benzothiazole

4-Methoxy-5-nitro-1,3-benzothiazole

Cat. No.: B13816211
M. Wt: 210.21 g/mol
InChI Key: NYDMHDUPENGRTO-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with methoxy and nitro substituents at the 4 and 5 positions, respectively.

Preparation Methods

The synthesis of 4-Methoxy-5-nitro-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions. Another approach includes the condensation of 2-aminobenzenethiol with nitro-substituted aromatic aldehydes, followed by cyclization . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly reagents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

4-Methoxy-5-nitro-1,3-benzothiazole undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

4-Methoxy-5-nitro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

4-methoxy-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O3S/c1-13-8-5(10(11)12)2-3-6-7(8)9-4-14-6/h2-4H,1H3

InChI Key

NYDMHDUPENGRTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=CS2)[N+](=O)[O-]

Origin of Product

United States

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